CGP 44 645

Pharmacokinetics Drug Metabolism Aromatase Inhibitor

CGP 44 645 (134521-16-7) is the definitive, pharmacologically inactive carbinol metabolite of letrozole, certified for use as an analytical reference standard. Unlike generic bis(p-cyanophenyl)methanol, this grade is supplied with batch-specific documentation, essential for regulatory-compliant method validation in pharmacokinetic, drug metabolism, and WADA-accredited anti-doping studies. Undocumented impurities in generic alternatives compromise metabolic clearance calculations and quantitative accuracy.

Molecular Formula C15H10N2O
Molecular Weight 234.25 g/mol
CAS No. 134521-16-7
Cat. No. B193495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 44 645
CAS134521-16-7
SynonymsBis(4-cyanophenyl)methanol;  4,4’-(Hydroxymethylene)bisbenzonitrile; 
Molecular FormulaC15H10N2O
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O
InChIInChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H
InChIKeyJNJWXPZHWUOYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight Brown Solid

CGP 44 645 (CAS 134521-16-7) – A Letrozole Metabolite Standard for In Vitro Metabolic and Pharmacokinetic Assays


CGP 44 645 (Bis(4-cyanophenyl)methanol) is the primary methanol-derived carbinol metabolite of the third-generation aromatase inhibitor Letrozole (CGS 20 267), formed via CYP-mediated oxidation in hepatic microsomes [1]. It serves as the principal analytical marker for evaluating Letrozole's in vitro metabolic kinetics, and in humans is predominantly excreted as an inactive glucuronide conjugate in urine, accounting for the majority of the drug's clearance [2].

Why a Generic Metabolite Standard Cannot Substitute for CGP 44 645 in Letrozole Metabolism Studies


The use of a generic chemical standard is inadequate for letrozole metabolic profiling because CGP 44 645 is the principal clearance pathway determinant in vivo, representing 64.2% of the excreted dose at steady state compared to only 6.0% for unchanged letrozole [1]. Moreover, its formation rate in hepatic microsomes exhibits marked, statistically significant gender specificity in preclinical models, a differentiation that a non-specific structural analog cannot replicate [2]. The quantitative analytical methods for its detection are validated with compound-specific recovery rates (108% with CV 6.3%) that differ substantially from the parent drug (96.5% with CV 9.8% in plasma) [3].

Quantitative Differentiation of CGP 44 645 in Metabolic and Pharmacokinetic Assays


Urinary Excretion Profile: CGP 44 645 Glucuronide Dominates Letrozole Clearance at Steady State

At steady state in breast cancer patients, CGP 44 645 glucuronide constitutes 64.2 ± 22.7% of the total administered letrozole dose excreted in urine, compared to only 6.0 ± 3.8% excreted as unchanged parent drug [1]. This quantifies the metabolite's role as the primary elimination route for letrozole, establishing it as the essential analyte for clearance studies.

Pharmacokinetics Drug Metabolism Aromatase Inhibitor

In Vitro Microsomal Formation: Gender-Specific CGP 44 645 Production Rate in Rat Liver Microsomes

The formation rate of CGP 44 645 from letrozole (10-500 µM) is significantly higher in male rat liver microsomes compared to female microsomes (p<0.05) [1]. This gender dimorphism in the primary metabolic pathway demonstrates that CGP 44 645 is not merely a metabolite, but a biomarker of sex-dependent CYP activity.

In Vitro Metabolism Sex Differences Cytochrome P450

Analytical Quantification: Validated LOQ and Recovery for CGP 44 645 in Urine by HPLC-Fluorescence

A validated HPLC-fluorescence method reports a limit of quantitation (LOQ) for CGP 44 645 in urine of 8.54 nmol/L (2 ng/mL) with a mean recovery of 108% and coefficient of variation (CV) of 6.3% [1]. In contrast, the same method yields a more sensitive LOQ for letrozole in plasma (1.40 nmol/L) and a different recovery profile (96.5% with 9.8% CV) [1].

Analytical Method Validation HPLC-Fluorescence LOQ

Pharmacological Inactivity: Justification for Use as an Analytical Endpoint Without Confounding Bioactivity

CGP 44 645 is specifically noted to be a pharmacologically inactive metabolite of letrozole, with no aromatase inhibitory activity [1]. This contrasts with letrozole itself, which potently inhibits aromatase (CYP19) with an IC50 of approximately 2 nM .

Pharmacodynamics Aromatase Inhibition Metabolite Inactivity

Optimal Applications of CGP 44 645 in Pharmaceutical Development and Analytical Laboratories


In Vitro Metabolic Stability and Reaction Phenotyping Studies for Letrozole

Procurement of CGP 44 645 is essential for laboratories conducting in vitro microsomal or hepatocyte incubations to determine the metabolic stability and reaction phenotyping of letrozole. As the primary metabolite, its quantitation provides direct evidence of CYP-mediated oxidation rates. The gender-specific differences in formation rate [1] make this standard indispensable for preclinical studies that must account for sex as a biological variable, as mandated by regulatory guidance.

Validated Bioanalytical Method Development for Letrozole Pharmacokinetics

For analytical laboratories developing or validating LC-MS/MS or HPLC-fluorescence methods for letrozole quantification in biological matrices, CGP 44 645 must be used as the authentic reference standard for the metabolite peak. The validated LOQ and recovery values (e.g., 8.54 nmol/L and 108% recovery in urine [2]) are specific to this compound and are required to demonstrate method accuracy, precision, and selectivity in accordance with ICH M10 guidelines.

Mass Balance and Drug Excretion Studies in Clinical Pharmacology

In human mass balance studies of letrozole, CGP 44 645 glucuronide accounts for approximately two-thirds of the total recovered dose [3]. Its procurement as a pure standard is therefore critical for any contract research organization (CRO) or pharmaceutical company seeking to fully account for letrozole's disposition. Using a different or generic standard would lead to a substantial underestimation of total drug clearance and an incomplete understanding of elimination pathways.

Drug-Drug Interaction (DDI) Studies Involving CYP Modulators

In studies evaluating potential drug-drug interactions where letrozole is a substrate, CGP 44 645 is the definitive endpoint to measure metabolic inhibition or induction. Its formation rate in microsomes is known to be unaffected by acute tamoxifen exposure but may be altered by chronic CYP induction [1]. Only with the authentic standard can a laboratory reliably measure changes in metabolite formation to determine the magnitude and clinical relevance of a DDI.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CGP 44 645

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.